1-Acetyl-1H-benzotriazole

Catalog No.
S577695
CAS No.
18773-93-8
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1H-benzotriazole

CAS Number

18773-93-8

Product Name

1-Acetyl-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3

InChI Key

NIIUIBKEGRPPDK-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2N=N1

Synonyms

N-acetylbenzotriazole

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=N1

The exact mass of the compound 1-Acetyl-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetyl-1H-benzotriazole (CAS 18773-93-8) is a highly efficient, bench-stable crystalline acetylating reagent widely utilized in organic synthesis, peptide coupling, and pharmaceutical manufacturing [1]. Unlike traditional liquid acylating agents, it operates under mild, neutral-to-weakly-acidic conditions, avoiding the generation of corrosive byproducts [2]. Its primary procurement value lies in its ability to selectively acetylate amines, primary alcohols, and thiols without requiring harsh basic scavengers, making it an optimal precursor for acid-sensitive substrates and complex multi-step syntheses where standard acyl halides would cause degradation or racemization.

Substituting 1-acetyl-1H-benzotriazole with generic alternatives like acetyl chloride or acetic anhydride often leads to process inefficiencies and compromised product profiles [1]. Acetyl chloride is a highly reactive, fuming liquid that violently releases hydrogen chloride (HCl) gas upon reaction, necessitating stoichiometric amounts of organic bases (e.g., pyridine or triethylamine) that complicate downstream purification and risk degrading acid-sensitive moieties [2]. Acetic anhydride, while less aggressive, suffers from poor atom economy and lower chemoselectivity, frequently resulting in over-acetylation or unselective O- and N-acylation in multifunctional molecules. Furthermore, neither generic alternative is compatible with aqueous or biphasic reaction conditions, strictly limiting their utility in green chemistry workflows or water-tolerant transamidation protocols.

Solid-State Processability vs. Volatile Liquid Handling

1-Acetyl-1H-benzotriazole is an easy-to-handle crystalline solid with a melting point of 46–50 °C, allowing for precise gravimetric dosing in standard manufacturing environments [1]. In contrast, acetyl chloride is a highly volatile and corrosive liquid (boiling point 52 °C) that requires specialized anhydrous handling, inert atmospheres, and fume extraction to manage hazardous HCl off-gassing. The solid-state nature of 1-acetyl-1H-benzotriazole eliminates the need for specialized liquid-handling infrastructure and reduces the risk of stoichiometric errors caused by reagent evaporation or rapid hydrolysis during transfer.

Evidence DimensionPhysical state and handling requirements
Target Compound DataStable crystalline solid (mp 46-50 °C); allows precise gravimetric weighing
Comparator Or BaselineAcetyl chloride (volatile, fuming liquid, bp 52 °C)
Quantified DifferenceElimination of hazardous vapor management and precise solid dosing vs. liquid handling
ConditionsStandard laboratory/manufacturing temperature and pressure

Solid-state reagents significantly reduce handling risks, simplify stoichiometric control, and lower infrastructure costs associated with managing corrosive, fuming liquids.

Elimination of Corrosive HCl and Basic Scavengers

The acetylation of amines and alcohols with acetyl chloride inherently generates one equivalent of corrosive hydrogen chloride, mandating the use of basic scavengers like triethylamine or pyridine, which must later be removed via aqueous washing or chromatography [1]. Conversely, acylation with 1-acetyl-1H-benzotriazole releases 1H-benzotriazole as the sole byproduct. 1H-benzotriazole is a weakly acidic, stable solid that can be easily precipitated, washed away with mild alkaline solutions, or recovered and recycled. This base-free, neutral reaction profile prevents the degradation of acid-labile functional groups and streamlines downstream purification [2].

Evidence DimensionReaction byproduct and scavenger requirement
Target Compound DataGenerates 1H-benzotriazole (recoverable solid, no strong base required)
Comparator Or BaselineAcetyl chloride (generates HCl gas, requires stoichiometric base)
Quantified Difference100% elimination of strong acid generation and basic scavenger dependency
ConditionsStandard N- or O-acetylation conditions

Avoiding HCl generation protects sensitive molecular architectures and eliminates the costly, time-consuming removal of amine hydrochloride salts from the product stream.

Compatibility with Aqueous Media and Water-Tolerant Transamidation

Traditional acyl halides undergo violent and rapid hydrolysis upon contact with water, strictly limiting their use to rigorously anhydrous organic solvents. In contrast, 1-acetyl-1H-benzotriazole exhibits sufficient stability to be utilized in aqueous or biphasic media [1]. Recent protocols demonstrate its efficacy in water-based reductive transamidation and the synthesis of thioacids directly in water. This unique hydrolytic resistance allows for the direct acetylation of water-soluble substrates (e.g., amino acids, carbohydrates) without the need for complex protection-deprotection strategies or toxic anhydrous solvents [2].

Evidence DimensionHydrolytic stability and aqueous reactivity
Target Compound DataCompatible with aqueous media for direct acylation/transamidation
Comparator Or BaselineAcetyl chloride (instantaneous and violent hydrolysis in water)
Quantified DifferenceEnables >0% water content in reaction solvent systems vs. strictly <50 ppm water for acyl chlorides
ConditionsAqueous or biphasic solvent systems at ambient temperature

Aqueous compatibility enables green chemistry workflows and allows the direct derivatization of highly polar, water-soluble biological and industrial precursors.

Chemoselectivity in Multifunctional Substrates

In the presence of multifunctional substrates containing both amine and hydroxyl groups, or primary and secondary alcohols, 1-acetyl-1H-benzotriazole demonstrates superior chemoselectivity compared to acetic anhydride [1]. It preferentially acetylates primary amines over hydroxyl groups, and primary alcohols over sterically hindered secondary or tertiary alcohols, often achieving >90% regioselectivity. Acetic anhydride and acetyl chloride frequently yield complex mixtures of over-acetylated products under similar conditions, requiring tedious chromatographic separation and resulting in lower isolated yields of the target mono-acetylated compound [2].

Evidence DimensionRegio- and chemoselectivity in multifunctional substrates
Target Compound DataHigh preference for primary amines and primary alcohols
Comparator Or BaselineAcetic anhydride / Acetyl chloride (prone to unselective global acetylation)
Quantified DifferenceSignificant reduction in over-acetylated byproducts and improved isolated yield of target regioisomer
ConditionsEquimolar reagent addition in mild solvent systems

High chemoselectivity eliminates the need for costly protecting group steps, directly reducing the synthetic route length and improving overall process yield.

Peptide Synthesis and Amino Acid Derivatization

Ideal for the selective N-acetylation of amino acids and peptide fragments where the use of harsh acyl chlorides would cause racemization or degrade acid-sensitive protecting groups [1].

Green Chemistry and Aqueous Acylation Workflows

The preferred reagent for industrial processes transitioning away from toxic anhydrous solvents, allowing for direct acetylation of polar substrates in water or biphasic mixtures [2].

Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

Crucial for late-stage functionalization of multifunctional drug candidates where precise chemoselectivity (e.g., primary amine vs. secondary alcohol) is required without over-acetylation [1].

Base-Free Esterification of Acid-Labile Alcohols

Highly suited for the O-acetylation of complex primary alcohols where the generation of HCl (from acetyl chloride) or the presence of basic scavengers would induce unwanted rearrangements or cleavage[1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18773-93-8

Wikipedia

N-Acetylbenzotriazole

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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